L-Valine, L-alanyl-L-prolylglycyl-L-valylglycyl-
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Overview
Description
This peptide is part of the larger family of matrikines, which are peptides derived from the extracellular matrix and known for their ability to regulate cell activity . Hexapeptide-12 is particularly noted for its role in promoting skin health, including collagen synthesis, skin repair, and anti-aging mechanisms .
Preparation Methods
Hexapeptide-12 is typically synthesized using stepwise acid-phase peptide synthesis . This method involves the sequential addition of amino acids to a growing peptide chain, with each step requiring the protection and deprotection of functional groups to ensure the correct sequence and structure. The industrial production of Hexapeptide-12 often involves the use of automated peptide synthesizers, which can efficiently handle the repetitive nature of peptide bond formation .
Chemical Reactions Analysis
Hexapeptide-12 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include modified peptides with altered functional groups or enhanced stability .
Scientific Research Applications
Hexapeptide-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide synthesis and reactions . In biology, Hexapeptide-12 is studied for its role in cell signaling and regulation, particularly in relation to skin health . In medicine, it is explored for its potential therapeutic applications, including wound healing and anti-aging treatments . Industrially, Hexapeptide-12 is used in the formulation of cosmetic products, where it functions as a skin conditioning agent .
Mechanism of Action
The mechanism of action of Hexapeptide-12 involves its interaction with specific cell surface receptors, triggering intracellular signaling cascades that regulate gene expression related to skin health . This peptide has been shown to activate pathways involved in collagen production and inhibit enzymes responsible for collagen breakdown, contributing to improved skin texture and elasticity . Additionally, Hexapeptide-12 modulates the expression of genes associated with extracellular matrix remodeling and antioxidant defense .
Comparison with Similar Compounds
Hexapeptide-12 is often compared with other peptides used in cosmetic and therapeutic applications, such as Palmitoyl Tetrapeptide-7, Palmitoyl Oligopeptide, and Acetyl Hexapeptide-8 . While these peptides share similar functions in promoting skin health and anti-aging, Hexapeptide-12 is unique in its specific amino acid sequence and its ability to penetrate the skin more effectively due to its palmitoyl group . This structural modification enhances its stability and bioavailability, making it a preferred choice in many cosmetic formulations .
Similar Compounds
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin roughness.
Palmitoyl Oligopeptide: Promotes collagen and elastin synthesis, improving skin firmness.
Acetyl Hexapeptide-8: Often referred to as a “botox-like” peptide for its ability to reduce the appearance of wrinkles.
Hexapeptide-12 stands out due to its specific sequence and enhanced skin penetration, making it a valuable ingredient in advanced skincare products .
Properties
CAS No. |
70592-18-6 |
---|---|
Molecular Formula |
C22H38N6O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H38N6O7/c1-11(2)17(20(32)25-10-16(30)27-18(12(3)4)22(34)35)26-15(29)9-24-19(31)14-7-6-8-28(14)21(33)13(5)23/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,31)(H,25,32)(H,26,29)(H,27,30)(H,34,35)/t13-,14-,17-,18-/m0/s1 |
InChI Key |
BSQTUVXJJUHMPJ-USJZOSNVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(C)N |
Origin of Product |
United States |
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